Methyl mycophenolate - 31858-66-9

Methyl mycophenolate

Catalog Number: EVT-335744
CAS Number: 31858-66-9
Molecular Formula: C₁₈H₂₂O₆
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mycophenolate mofetil (MMF) is a prodrug of mycophenolic acid (MPA), which has gained prominence due to its immunosuppressive properties, particularly in the context of organ transplantation. MMF has been approved for preventing renal allograft rejection and is now widely used in maintenance immunosuppressive therapy for various organ transplants. Its mechanism of action is distinct from other immunosuppressants, as it specifically inhibits the de novo pathway of purine synthesis, which is crucial for lymphocyte proliferation. This targeted approach allows MMF to suppress immune responses effectively while minimizing the impact on other rapidly dividing cell lines6.

Synthesis Analysis

Methyl Mycophenolate [II] serves as a key starting material in the synthesis of Mycophenolic acid β-D-glucuronide [V]. The synthesis utilizes the Koenigs-Knorr reaction, where Methyl Mycophenolate reacts with Methyl-(tri-O-acetyl-α-D-glucopyranosyl bromide)-uronate [VII]. []

Chemical Reactions Analysis

Methyl Mycophenolate [II] participates in the Koenigs-Knorr reaction with Methyl-(tri-O-acetyl-α-D-glucopyranosyl bromide)-uronate [VII] to yield Mycophenolic acid β-D-glucuronide [V]. This reaction is crucial for the synthesis of the latter compound, which exhibits antitumor properties. []

Applications in Various Fields

Organ Transplantation

MMF is primarily used to prevent acute and chronic allograft rejection in kidney, pancreas, liver, and heart transplantation. Its nonnephrotoxic nature and lack of induction of fibrogenic factors like transforming growth factor-beta make it a favorable option compared to calcineurin inhibitors. MMF has also shown efficacy in reducing arterial smooth muscle cell proliferation, which contributes to graft proliferative arteriopathy, and may delay the onset or progression of graft atherosclerosis156.

Autoimmune Diseases

MMF has been found to be beneficial in the treatment of autoimmune diseases such as lupus nephritis. In murine models, MMF treatment led to a significant reduction in albuminuria and glomerulonephritis severity. It also decreased the binding of immune complexes in the glomerular capillary wall, indicating a potential mechanism by which MMF suppresses the development of lupus glomerulonephritis8.

Antifibrotic Effects

Beyond its immunosuppressive actions, MMF has demonstrated antifibrotic properties. It inhibits the proliferation of various non-immune cell lines, including smooth muscle cells, renal tubular cells, mesangial cells, and fibroblasts. In animal studies, MMF ameliorated renal lesions in immune-mediated diseases and was effective in non-immune-mediated renal damage. In humans, MMF has shown promise in reducing proteinuria in steroid-resistant nephrotic syndrome and in the prevention and treatment of chronic allograft nephropathy and calcineurin inhibitor toxicity4.

Anticancer Potential

While MPA is currently used as an immunosuppressant, its anticancer action has been explored due to its ability to inhibit IMPDH. New analogs of MPA have been synthesized to improve binding affinity and exhibit enhanced cytotoxicity in tumor cell lines, suggesting a potential role for MPA and its derivatives as anticancer agents7.

Synergistic Activities

MMF has been reported to have synergistic activity with other agents, such as valganciclovir for treating cytomegalovirus infection. Additionally, in experimental animals, MMF combined with angiotensin-converting enzyme inhibitors or angiotensin II receptor antagonists may prevent progression toward end-stage renal disease in chronic allograft, lupus, and diabetic nephropathies1.

Mycophenolic Acid

Compound Description: Mycophenolic acid (MPA) is the active metabolite of mycophenolate mofetil (MMF), a prodrug. [] MPA is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for de novo purine synthesis. [] This inhibition disrupts lymphocyte proliferation and subsequently suppresses immune responses. [] MPA exhibits antibacterial, antifungal, and antiviral properties. [] Additionally, MPA demonstrates a high plasma protein binding rate (97–99%), which can decrease in patients experiencing renal insufficiency. [] This decrease potentially leads to leukopenia, a side effect of MPA. []

Relevance: Mycophenolic acid is the hydrolyzed form of methyl mycophenolate. [] The structural difference lies in replacing the methyl ester group in methyl mycophenolate with a carboxylic acid group in MPA.

T-lactone derivative of Mycophenolic acid

Compound Description: The T-lactone derivative forms instead of mycophenolic acid upon acid hydrolysis of mycophenolic acid β-D-glucuronide. []

4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Triphosphate (4PyTP)

Compound Description: 4PyTP is a novel nucleotide that accumulates in human erythrocytes during renal failure. [] It is suggested to be a potential marker for a toxic NAD+ analog that could inhibit IMP dehydrogenase in other cells. []

Relevance: While not directly derived from methyl mycophenolate, 4PyTP's accumulation in erythrocytes is compared to the effects seen with immunosuppressants like mycophenolate mofetil. [] This comparison stems from both ultimately affecting GTP levels and potentially impacting IMP dehydrogenase activity. [] This suggests a potential shared mechanism or pathway influenced by these compounds, despite structural differences.

Mechanism of Action

The active metabolite of MMF, MPA, is a potent and reversible uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), the enzyme responsible for the conversion of inosine monophosphate (IMP) to guanosine monophosphate (GMP) in the de novo purine synthesis pathway. This inhibition leads to a depletion of guanosine and deoxyguanosine nucleotides, preferentially affecting T and B lymphocytes, which rely heavily on this pathway for proliferation. The reduction in guanine nucleotides in lymphocytes results in the inhibition of DNA synthesis and other GTP-dependent metabolic events, thereby suppressing cell-mediated immune responses and antibody formation13.

MPA also induces apoptosis in T-lymphocytes, suppresses dendritic cell maturation, and can induce differentiation in human monocyte-macrophage cell lines. It decreases the expression of interleukin (IL)-1 while enhancing the expression of the IL-1 receptor antagonist. Furthermore, MPA inhibits adhesion molecule glycosylation and expression, reducing lymphocyte and monocyte recruitment to sites of inflammation. By depleting tetrahydrobiopterin, MPA decreases nitric oxide production by inducible NO synthase, contributing to its anti-inflammatory activity1.

Properties

CAS Number

31858-66-9

Product Name

Methyl mycophenolate

IUPAC Name

methyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate

Molecular Formula

C₁₈H₂₂O₆

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+

InChI Key

ZPXRQFLATDNYSS-BJMVGYQFSA-N

SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O

Synonyms

(4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid Methyl Ester; Mycophenolic Acid Methyl Ester;_x000B_EP Impurity E;

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.